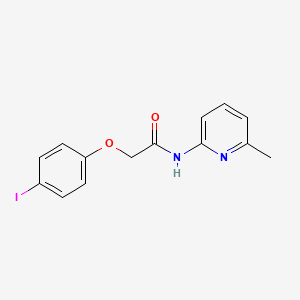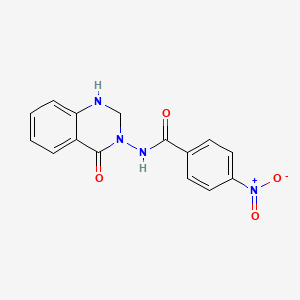![molecular formula C14H11N3OS B11086544 (2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11086544.png)
(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone” is a heterocyclic compound with a bridge-headed nitrogen atom. It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines. These compounds are found in various natural products and exhibit significant biological activities . Notably, they are utilized in medicinal chemistry, pharmaceuticals, and material sciences.
Preparation Methods
The synthesis of this compound involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. Here’s the synthetic route:
- Enaminonitriles react with benzohydrazides via a transamidation mechanism.
- Nucleophilic addition with nitrile occurs.
- Subsequent condensation leads to the formation of the target compound. This method demonstrates good functional group tolerance and broad substrate scope, resulting in excellent yields .
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
“(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone” finds applications in:
- Medicinal chemistry: As RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors.
- Treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
- Material sciences .
Mechanism of Action
The compound’s effects involve molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While highlighting its uniqueness, it’s essential to compare “(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone” with related compounds. Unfortunately, specific similar compounds were not mentioned in the available literature .
Properties
Molecular Formula |
C14H11N3OS |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(3-methylphenyl)-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H11N3OS/c1-10-5-4-6-11(9-10)13(18)17-14(19)15-12-7-2-3-8-16(12)17/h2-9H,1H3 |
InChI Key |
DMIQLNLROAFXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)N=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11086475.png)
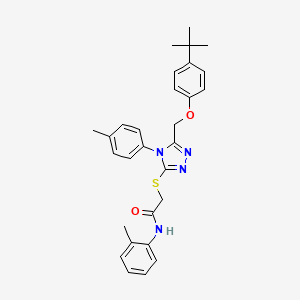
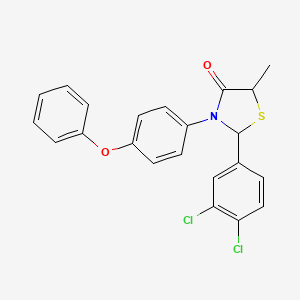

![3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B11086496.png)
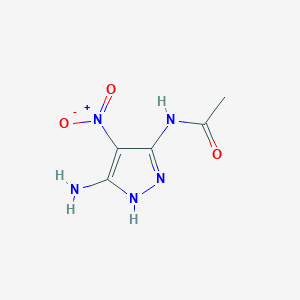
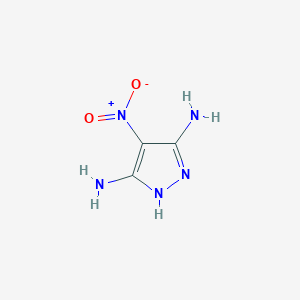
![N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086505.png)
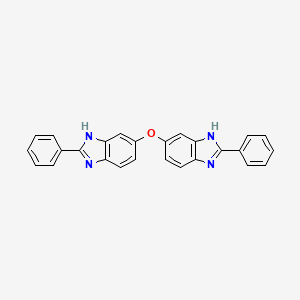
![6-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2H-pyran-2-one](/img/structure/B11086532.png)
![2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)
![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11086540.png)
